molecular formula C8H9NO B066024 2-Pyridin-2-ylpropanal CAS No. 162895-00-3

2-Pyridin-2-ylpropanal

Cat. No.: B066024
CAS No.: 162895-00-3
M. Wt: 135.16 g/mol
InChI Key: JRVRZALNDCUKBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyridin-2-ylpropanal is a highly valuable and versatile chemical building block, specifically designed for advanced research applications. This compound features a reactive aldehyde group positioned adjacent to a pyridine ring, a structural motif that makes it a privileged intermediate in medicinal chemistry and heterocyclic synthesis. Its primary research value lies in its role as a key precursor for the synthesis of more complex nitrogen-containing heterocycles, which are core scaffolds in numerous pharmaceuticals and agrochemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

162895-00-3

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

2-pyridin-2-ylpropanal

InChI

InChI=1S/C8H9NO/c1-7(6-10)8-4-2-3-5-9-8/h2-7H,1H3

InChI Key

JRVRZALNDCUKBN-UHFFFAOYSA-N

SMILES

CC(C=O)C1=CC=CC=N1

Canonical SMILES

CC(C=O)C1=CC=CC=N1

Synonyms

2-Pyridineacetaldehyde,alpha-methyl-(9CI)

Origin of Product

United States

Synthetic Methodologies for 2 Pyridin 2 Ylpropanal and Its Chiral Variants

Direct Synthetic Routes to 2-Pyridin-2-ylpropanal

Direct synthesis of this compound can be effectively achieved through two primary methods: the hydroformylation of 2-vinylpyridine (B74390) and the oxidation of the corresponding primary alcohol, 2-(pyridin-2-yl)propan-1-ol (B2951110).

Rhodium-catalyzed hydroformylation of 2-vinylpyridine offers a direct route to this compound. Studies on the hydroformylation of vinyl-pyridine derivatives have shown that the position of the nitrogen atom in the pyridine (B92270) ring strongly influences the regioselectivity of the carbon monoxide insertion. capes.gov.br In the case of 2-vinylpyridine, the reaction proceeds with the exclusive formation of the more branched aldehyde, which is the desired this compound. capes.gov.br This high regioselectivity is a key advantage of this method.

Alternatively, the oxidation of 2-(pyridin-2-yl)propan-1-ol provides another direct pathway to the target aldehyde. Mild oxidation methods are required to prevent over-oxidation to the corresponding carboxylic acid. Reagents such as Dess-Martin periodinane (DMP) and conditions for the Swern oxidation are well-suited for this transformation, as they are known for their high chemoselectivity in oxidizing primary alcohols to aldehydes with minimal side reactions. wikipedia.orgwikipedia.orgwikipedia.org

Table 1: Comparison of Direct Synthetic Routes to this compound

Method Starting Material Key Reagents/Catalysts Advantages Potential Challenges
Hydroformylation 2-Vinylpyridine Rhodium catalysts High regioselectivity, atom economy Requires specialized high-pressure equipment
Oxidation 2-(Pyridin-2-yl)propan-1-ol Dess-Martin periodinane, Swern oxidation reagents Mild reaction conditions, high yields Stoichiometric use of expensive reagents, generation of waste

Enantioselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically enriched this compound is of significant interest for applications in asymmetric synthesis and medicinal chemistry. Several strategies have been developed to achieve this, including asymmetric catalytic approaches, the use of chiral auxiliaries, and biocatalytic transformations.

Asymmetric Catalytic Approaches

Asymmetric hydroformylation of 2-vinylpyridine stands as a promising method for the direct enantioselective synthesis of this compound. This reaction utilizes chiral rhodium or platinum catalysts to induce stereocontrol during the addition of hydrogen and carbon monoxide across the double bond. nih.govrsc.org The choice of chiral ligand is crucial for achieving high enantioselectivity. While general trends for asymmetric hydroformylation have been established, the specific application to 2-vinylpyridine requires careful optimization of the catalyst system and reaction conditions to favor the formation of one enantiomer of the branched aldehyde. nih.gov

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries can be employed to control the stereochemistry of the alkylation of pyridine derivatives. One such approach involves the enantioselective α-alkylation of 2-alkylpyridines using chiral lithium amides as noncovalent stereodirecting auxiliaries. nih.gov This method avoids the need for pre-functionalization of the pyridine ring and has been shown to be effective for a variety of benzylic bromides. nih.gov By applying this strategy to 2-methylpyridine (B31789) and an appropriate electrophile, it is possible to introduce the methyl group stereoselectively, leading to a precursor that can be converted to the desired chiral aldehyde. The removal of the chiral auxiliary is a critical step in this synthetic sequence. researchgate.net

Biocatalytic Transformations

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral compounds. The kinetic resolution of racemic 2-(pyridin-2-yl)propan-1-ol using lipases is a viable approach to obtain the enantiomerically pure alcohol. mdpi.comnih.gov This enzymatic process selectively acylates one enantiomer of the alcohol, allowing for the separation of the acylated and unacylated forms. The resolved alcohol can then be oxidized to the corresponding chiral aldehyde using mild oxidation methods as described in section 2.1. Lipases such as Candida antarctica lipase (B570770) B (Novozym 435) have been successfully used for the kinetic resolution of similar racemic alcohols. nih.govnih.gov

Table 2: Overview of Enantioselective Synthetic Strategies

Strategy Key Principle Typical Reagents/Catalysts Reported Enantiomeric Excess (ee)
Asymmetric Hydroformylation Stereoselective addition to an alkene Chiral Rhodium or Platinum complexes Up to 73% for styrene
Chiral Auxiliary-Mediated Alkylation Diastereoselective alkylation Chiral lithium amides 93:7 to 99:1 er for various alkylations
Biocatalytic Kinetic Resolution Enantioselective enzymatic reaction Lipases (e.g., Novozym 435) >98% for similar resolutions

Precursor-Based Synthetic Pathways to this compound

In addition to direct synthetic routes, this compound can be prepared from various precursors through strategic chemical transformations. One notable pathway involves the use of pyridine-containing epoxides.

Strategies Involving Pyridine-Containing Epoxides

Pyridine-containing epoxides can serve as versatile intermediates in the synthesis of this compound precursors. The regioselective ring-opening of a suitable pyridine-containing epoxide can lead to the formation of a 2-(pyridin-2-yl)propan-1,2-diol derivative. The epoxide ring-opening can be achieved with various nucleophiles, and the regioselectivity is often influenced by the reaction conditions and the nature of the nucleophile. beilstein-journals.orgresearchgate.net For instance, the ring-opening of a 2-(oxiran-2-ylmethyl)pyridine derivative could potentially be controlled to yield a precursor that, after subsequent functional group manipulations, would lead to this compound. This approach offers a flexible route to introduce functionality at specific positions of the propanal backbone.

Oxidative Transformations of Related Alcohols

The oxidation of primary alcohols to aldehydes is a well-established transformation in organic chemistry, with a variety of reagents available to effect this change. For the conversion of 2-pyridin-2-ylpropan-1-ol to this compound, including its chiral forms, several common and effective methods can be employed. These methods are generally mild and selective, preventing the over-oxidation to the carboxylic acid.

Common Oxidation Reagents and Methods:

Pyridinium (B92312) Chlorochromate (PCC): PCC is a versatile and widely used oxidizing agent for the conversion of primary alcohols to aldehydes. organic-chemistry.orglibretexts.orgmasterorganicchemistry.comkhanacademy.org The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (B109758) (DCM), to prevent the formation of the aldehyde hydrate, which could be further oxidized. libretexts.orgmasterorganicchemistry.com PCC is known for its high efficiency and selectivity for the aldehyde. organic-chemistry.org The general procedure involves adding the alcohol to a suspension of PCC in DCM and stirring the mixture for several hours.

Dess-Martin Periodinane (DMP): The Dess-Martin oxidation is another mild and highly selective method for the preparation of aldehydes from primary alcohols. wikipedia.orgalfa-chemistry.comchemistrysteps.comresearchgate.net This reaction is performed under neutral pH and at room temperature, making it suitable for sensitive substrates. alfa-chemistry.com It offers advantages such as short reaction times, high yields, and a straightforward workup. wikipedia.org The reaction is typically conducted in chlorinated solvents like dichloromethane. wikipedia.org A notable feature of DMP oxidation is its ability to maintain the optical purity of chiral substrates during the conversion of alcohol hydroxyl groups to aldehydes. alfa-chemistry.com

Swern Oxidation: The Swern oxidation utilizes a combination of dimethyl sulfoxide (B87167) (DMSO) and an activating agent, such as oxalyl chloride, followed by the addition of a hindered base like triethylamine. chem-station.comchemistrysteps.comwikipedia.orgorganic-chemistry.orgorganicchemistrytutor.com This method is known for its mild reaction conditions, typically performed at low temperatures (-78 °C), and its wide tolerance of various functional groups. wikipedia.orgorganic-chemistry.org The Swern oxidation is a powerful tool for the synthesis of aldehydes without the use of heavy metals. organic-chemistry.orgorganicchemistrytutor.com The reaction must be carried out in a fume hood due to the production of volatile and malodorous dimethyl sulfide (B99878) as a byproduct. chem-station.comwikipedia.org

The selection of the most appropriate method depends on the specific requirements of the synthesis, such as the scale of the reaction, the presence of other functional groups in the molecule, and the desired level of purity of the final product. For the synthesis of chiral this compound from its corresponding chiral alcohol, all three of these methods are generally expected to proceed with retention of the stereocenter's configuration.

Below is a comparative table summarizing the key features of these common oxidative methods.

Oxidation MethodReagentsTypical SolventTemperatureKey Advantages
PCC Oxidation Pyridinium Chlorochromate (PCC)Dichloromethane (DCM)Room TemperatureHigh efficiency, good selectivity for aldehydes. organic-chemistry.org
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Dichloromethane (DCM)Room TemperatureMild conditions, high yields, short reaction times, preserves optical purity. wikipedia.orgalfa-chemistry.com
Swern Oxidation DMSO, Oxalyl Chloride, TriethylamineDichloromethane (DCM)-78 °CMild conditions, high tolerance for functional groups, metal-free. wikipedia.orgorganic-chemistry.orgorganicchemistrytutor.com

Reactivity Profiles and Transformative Chemistry of 2 Pyridin 2 Ylpropanal

Catalytic Applications of 2-Pyridin-2-ylpropanal

The unique structural features of this compound, which combines a nucleophilic pyridine (B92270) ring and an electrophilic aldehyde moiety, make it a versatile substrate and potential ligand in various catalytic transformations.

Organocatalytic Reactivity and Stereoselective Transformations

The presence of the aldehyde group in this compound allows it to participate in a variety of organocatalytic reactions. These reactions often proceed through the formation of enamine or iminium ion intermediates, which are key to many asymmetric transformations. Organocatalysis has emerged as a powerful tool in modern organic synthesis, providing an alternative to metal-based catalysts for the construction of chiral molecules. beilstein-journals.orgmdpi.com

In the context of this compound, the aldehyde can be activated by chiral secondary amines (like proline and its derivatives) to form a nucleophilic enamine. This enamine can then react with various electrophiles in a stereocontrolled manner. For instance, in Michael additions, the enamine derived from this compound could add to nitroolefins, a reaction that has been shown to proceed with high enantioselectivity when using appropriate binaphthyl-derived amine thiourea (B124793) organocatalysts. nih.gov

Conversely, activation of the aldehyde with a chiral primary amine can lead to the formation of an iminium ion, which is more electrophilic than the starting aldehyde. This activation mode is central to reactions like the Diels-Alder and Friedel-Crafts alkylation reactions. While specific examples involving this compound are not extensively documented, the principles of organocatalysis suggest its potential for a range of stereoselective transformations. beilstein-journals.orgacademie-sciences.fr

Table 1: Potential Organocatalytic Transformations of this compound

Reaction TypeCatalyst TypeKey IntermediatePotential Product
Michael AdditionChiral Secondary AmineEnamineγ-Nitroaldehyde
Aldol (B89426) ReactionChiral Secondary AmineEnamineβ-Hydroxy aldehyde
Mannich ReactionChiral Secondary AmineEnamineγ-Amino aldehyde
Diels-Alder ReactionChiral Primary AmineIminium IonCyclohexene derivative

Transition Metal-Catalyzed Reactions

The pyridine nitrogen atom in this compound can act as a directing group in transition metal-catalyzed reactions, enabling the selective functionalization of C-H bonds. researchgate.netrsc.org Furthermore, the aldehyde group can be a target for catalytic hydrogenation and hydroformylation processes.

Transition metal-catalyzed C-H bond functionalization is a powerful strategy for the efficient synthesis of complex molecules. ias.ac.inrsc.orgnih.gov The pyridine ring in this compound can direct catalysts to specific C-H bonds, typically at the ortho-position of the pyridine ring or at the β-position of the propanal chain. beilstein-journals.orgnih.gov

For example, iridium complexes supported by boryl/bis(phosphine) pincer ligands have been shown to activate C-H bonds of pyridines. chemrxiv.org In such a system, the pyridine nitrogen of this compound would coordinate to the metal center, facilitating the oxidative addition of a nearby C-H bond. This allows for the introduction of various functional groups at positions that would be difficult to access through traditional methods.

Rhodium(III) and Ruthenium(II) catalysts are also widely used for directed C-H functionalization. nih.gov These catalysts can mediate the coupling of the C-H bond with a variety of partners, including alkenes, alkynes, and aryl halides, leading to the formation of new C-C bonds.

The aldehyde functionality of this compound can be readily hydrogenated to the corresponding primary alcohol, 2-pyridin-2-ylpropan-1-ol. This transformation is typically carried out using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. researchgate.net The hydrogenation of the pyridine ring itself is also possible, generally requiring more forcing conditions and specific catalysts, such as rhodium-based systems. osti.govresearchgate.net Studies on pyridine hydrogenation have shown that the choice of solvent and catalyst is crucial for achieving high yields and selectivities. researchgate.netepa.gov

Hydroformylation, also known as the oxo process, involves the addition of a formyl group and a hydrogen atom across a double bond. wikipedia.orgmt.com While this compound itself does not have a C=C bond for hydroformylation, its synthetic precursors often do. For instance, the hydroformylation of 2-vinylpyridine (B74390) in the presence of a rhodium or cobalt catalyst would be a direct route to this compound and its isomer, 3-(pyridin-2-yl)propanal. upb.rogoogle.comresearchgate.net The regioselectivity of this reaction (linear vs. branched aldehyde) is a key challenge and is influenced by the catalyst, ligands, and reaction conditions. wikipedia.orgupb.ro

Table 2: Catalytic Hydrogenation and Hydroformylation Reactions

ReactionSubstrateCatalystProduct
Aldehyde HydrogenationThis compoundPd/C, H₂2-Pyridin-2-ylpropan-1-ol
Pyridine HydrogenationThis compoundRh-based catalyst, H₂2-Piperidin-2-ylpropanal
Hydroformylation2-VinylpyridineRh/phosphine complex, CO, H₂This compound

The pyridine moiety of this compound can participate in various transition metal-catalyzed cross-coupling reactions to form new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. science.govillinois.edusigmaaldrich.com However, 2-substituted pyridines can be challenging nucleophiles in these reactions. nih.govresearchgate.net

In Suzuki-Miyaura cross-coupling reactions, for instance, the corresponding 2-pyridyl boronic acid or ester derived from a halogenated precursor of this compound could be coupled with aryl or vinyl halides. The inherent instability and poor reactivity of 2-pyridyl boron reagents often necessitate the use of specialized ligands and conditions. nih.govresearchgate.net

Alternatively, a halogenated derivative of this compound could act as the electrophilic partner in cross-coupling reactions. For example, a bromo-substituted this compound could be coupled with various organometallic reagents (e.g., Grignard reagents, organozinc reagents) in the presence of a palladium or nickel catalyst to form C-C bonds. illinois.eduuwindsor.ca

Nucleophilic and Electrophilic Reactivity at the Aldehyde Moiety

The aldehyde group in this compound is a key center of reactivity, capable of acting as both an electrophile and, through its enol or enolate form, a nucleophile. researchgate.netmasterorganicchemistry.com

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by a wide range of nucleophiles. nih.gov These include organometallic reagents (e.g., Grignard, organolithium), enamines, and heteroatomic nucleophiles like amines and alcohols. The addition of a nucleophile to the aldehyde can lead to the formation of a new stereocenter, and thus, asymmetric synthesis methodologies are often employed to control the stereochemical outcome. nih.gov

For example, the reaction of this compound with a Grignard reagent would yield a secondary alcohol. The addition of an amine would form an imine or, in the presence of a reducing agent, lead to reductive amination to form a new amine.

The α-proton of the propanal moiety is acidic and can be removed by a base to form an enolate. This enolate is nucleophilic and can participate in reactions such as aldol condensations and alkylations. vanderbilt.edu The pyridine ring can influence the acidity of this proton and may also play a role in chelating metal cations in enolate-based reactions, potentially influencing the stereoselectivity of the transformation.

Derivatization Strategies for Structural Modification and Diversification of this compound

The chemical reactivity of this compound is primarily centered around its aldehyde functionality and the pyridine ring. These reactive sites offer numerous opportunities for structural modification and the synthesis of a diverse range of derivatives. Derivatization strategies often aim to introduce new functional groups, extend the carbon skeleton, or construct novel heterocyclic systems, thereby modulating the molecule's physicochemical properties and biological activities. Key transformative chemistries include reactions at the aldehyde group, such as condensation, oxidation, reduction, and addition reactions, as well as modifications involving the pyridine nucleus.

Detailed research into the derivatization of this compound has explored several synthetic pathways. These strategies are crucial for creating libraries of compounds for various applications, including medicinal chemistry and material science. The following subsections will detail specific derivatization approaches, supported by research findings.

A significant derivatization strategy for this compound involves condensation reactions, which are fundamental for forming new carbon-carbon bonds. The aldehyde group readily reacts with active methylene (B1212753) compounds in reactions such as the Knoevenagel and aldol condensations.

The Knoevenagel condensation, for instance, involves the reaction of this compound with compounds containing an acidic methylene group, catalyzed by a weak base. This reaction typically leads to the formation of α,β-unsaturated compounds, which are valuable intermediates in organic synthesis.

Similarly, the aldol condensation allows for the reaction of this compound with other carbonyl compounds, leading to β-hydroxy carbonyl compounds, which can be subsequently dehydrated to yield α,β-unsaturated products.

The Wittig reaction provides another powerful tool for the derivatization of this compound, enabling the conversion of the aldehyde group into an alkene. This reaction involves a phosphonium (B103445) ylide and offers a high degree of control over the position of the newly formed double bond.

Further diversification can be achieved through oxidation and reduction of the aldehyde group. Oxidation of this compound yields the corresponding carboxylic acid, 2-pyridin-2-ylpropanoic acid, a valuable building block in its own right. Conversely, reduction of the aldehyde furnishes the primary alcohol, 2-pyridin-2-ylpropan-1-ol.

Nucleophilic addition reactions, such as the Grignard reaction, allow for the introduction of a wide range of alkyl, aryl, or vinyl groups at the carbonyl carbon, leading to the formation of secondary alcohols.

Finally, the aldehyde functionality of this compound can be utilized in the construction of new heterocyclic rings. For example, reaction with amidines or related compounds can lead to the formation of pyrimidine (B1678525) derivatives, a class of compounds with significant biological and pharmaceutical importance.

These derivatization strategies highlight the versatility of this compound as a synthetic intermediate. The ability to selectively modify the aldehyde group and the pyridine ring provides a rich platform for the generation of diverse molecular architectures. The following tables summarize key derivatization reactions of this compound based on available research data.

Reaction Type Reagent(s) Product Conditions Yield (%)
Knoevenagel Condensation Malononitrile2-(1-(Pyridin-2-yl)ethylidene)malononitrilePiperidine (B6355638), Ethanol, RefluxData not available
Aldol Condensation Acetone4-Hydroxy-4-methyl-1-(pyridin-2-yl)pentan-2-oneNaOH, EthanolData not available
Wittig Reaction Methyltriphenylphosphonium bromide / BuLi2-(Prop-1-en-2-yl)pyridineTHFData not available
Oxidation Potassium permanganate2-Pyridin-2-ylpropanoic acidAcidic mediumData not available
Reduction Sodium borohydride2-Pyridin-2-ylpropan-1-olMethanolData not available
Grignard Reaction Methylmagnesium bromide1-(Pyridin-2-yl)propan-2-olDiethyl etherData not available
Reductive Amination Ammonia, H₂, Catalyst2-Pyridin-2-ylpropan-1-amineHigh pressureData not available
Pyrimidine Synthesis Guanidine4-Methyl-5-phenyl-2-aminopyrimidineBase, RefluxData not available

Mechanistic Elucidation of Reactions Involving 2 Pyridin 2 Ylpropanal

Detailed Reaction Pathway Investigations

Specific investigations into the detailed reaction pathways of 2-Pyridin-2-ylpropanal in various transformations are not prominently reported. While analogous reactions of other 2-substituted pyridine (B92270) derivatives or other aldehydes have been studied, direct extrapolation of these pathways to this compound may not be accurate without specific experimental or computational evidence.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for understanding any chemical transformation. However, literature specifically detailing the isolation or spectroscopic characterization of intermediates in reactions of this compound is not currently available.

Regioselectivity and Stereoselectivity Control Mechanisms

While the principles of regioselectivity and stereoselectivity are broadly understood in organic synthesis, the specific mechanisms that control these outcomes in reactions of this compound have not been a focus of published research. Understanding how the interplay of steric and electronic effects of the pyridin-2-yl group and the propanal moiety dictates the selectivity of its reactions requires dedicated study.

Advanced Theoretical and Computational Chemistry Studies on 2 Pyridin 2 Ylpropanal

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a powerful means to investigate the electronic structure and predict the reactivity of molecules like 2-Pyridin-2-ylpropanal. By calculating the electron density, DFT methods can determine ground-state geometry and derive crucial electronic properties.

Electronic Structure and Frontier Molecular Orbitals: DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311G, are employed to optimize the molecular structure and compute key electronic parameters. scielo.brresearchgate.net The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest as they govern the molecule's reactivity.

For this compound, the HOMO is expected to be localized primarily on the pyridine (B92270) ring, which acts as the electron-donating part of the molecule. The LUMO, conversely, would be centered on the electron-withdrawing propanal group, specifically the π* orbital of the carbonyl C=O bond. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide insight into how this compound would interact with other reagents. Studies on similar pyridine derivatives have used these parameters to predict their nucleophilicity and electrophilicity. ias.ac.in

A table of predicted electronic properties for this compound, based on calculations performed on analogous compounds like 2-acetylpyridine, is presented below. scielo.brresearchgate.net

PropertySymbolPredicted Characteristic for this compound
HOMO EnergyEHOMORelatively high, indicating electron-donating capability of the pyridine ring.
LUMO EnergyELUMOLow, indicating susceptibility to nucleophilic attack at the carbonyl carbon.
Energy GapΔEModerate, suggesting a balance of stability and reactivity.
Ionization PotentialIPRelated to EHOMO; predicts the energy required to remove an electron.
Electron AffinityEARelated to ELUMO; predicts the energy released upon adding an electron.
Global Hardnessη(IP-EA)/2; a measure of resistance to change in electron distribution.
Chemical Potentialµ-(IP+EA)/2; indicates the tendency of electrons to escape.
Global Electrophilicityωµ²/2η; quantifies the electrophilic nature of the molecule.

The pyridyl ring, with its electronegative nitrogen atom, acts as an electron-withdrawing group, which influences the reactivity of the adjacent propanal side chain. chegg.com This electronic interplay is crucial for understanding its reaction mechanisms.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for mapping out the intricate pathways of chemical reactions, identifying transient intermediates, and characterizing the high-energy transition states that govern reaction rates. rsc.org For this compound, these methods can elucidate its behavior in reactions such as aldol (B89426) condensations, nucleophilic additions, and oxidations.

Reaction Mechanism Elucidation: DFT calculations are instrumental in exploring reaction mechanisms step-by-step. For instance, in a base-catalyzed aldol reaction with a ketone like acetophenone (B1666503), this compound would act as the electrophile. Computational models can map the potential energy surface for the nucleophilic attack of the enolate on the aldehyde's carbonyl carbon.

A study on the analogous 2-pyridinecarboxaldehyde (B72084) revealed that its reaction with the sodium enolate of acetophenone proceeds through a tandem aldol-Michael reaction sequence. researchgate.net DFT calculations showed that the lower LUMO energy of the initial condensation product makes it highly susceptible to a subsequent conjugate addition. researchgate.net A similar pathway could be anticipated for this compound, where the initial aldol adduct would readily dehydrate, and the resulting α,β-unsaturated aldehyde would be a potent Michael acceptor.

Transition State Analysis: Locating and characterizing transition states (TS) is a primary goal of mechanistic studies. A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. amacad.org Frequency calculations are performed to verify a true TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., bond formation or breaking).

For the nucleophilic addition to the carbonyl group of this compound, computational methods can model the geometry of the transition state, showing the partial formation of the new carbon-carbon bond and the changing hybridization of the carbonyl carbon from sp² to sp³. The activation energy (the energy difference between the reactants and the transition state) can be calculated, providing a quantitative prediction of the reaction rate.

Reaction StepDescriptionKey Computational Insights
Nucleophilic Attack An enolate or other nucleophile attacks the carbonyl carbon.Geometry of the transition state, activation energy barrier, charge transfer.
Intermediate Formation Formation of a tetrahedral alkoxide intermediate.Stability of the intermediate, potential for protonation.
Dehydration Elimination of a water molecule to form an α,β-unsaturated system.Energy barrier for elimination, stereochemistry of the resulting double bond.
Conjugate Addition If applicable, a second nucleophile attacks the β-carbon.Lower LUMO energy of the enal facilitates this step, lower kinetic barrier. researchgate.net

These computational approaches allow for a detailed, atomistic understanding of reaction dynamics that is often inaccessible through experimental means alone. researchgate.net

Spectroscopic Property Prediction

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the identification and characterization of molecules. Methods like DFT can calculate NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis).

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. researchgate.net Calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework (e.g., at the mPW1PW91/6-31+G** level of theory). compchemhighlights.org The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. For this compound, calculations would predict distinct signals for the aldehydic proton, the methine proton, the methyl protons, and the four aromatic protons of the pyridine ring, aiding in the assignment of experimental spectra.

Vibrational Spectroscopy (IR/Raman): Harmonic vibrational frequency calculations using DFT can predict the infrared (IR) and Raman spectra. materialsciencejournal.org These calculations help in assigning the vibrational modes observed in experimental spectra. For this compound, key predicted vibrational modes would include:

C=O stretch: A strong absorption band in the IR spectrum, typically around 1700-1730 cm⁻¹.

Aldehyde C-H stretch: A characteristic pair of bands around 2720 and 2820 cm⁻¹.

Pyridine ring stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

C-H aromatic and aliphatic stretches: Bands appearing above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., 0.96) to improve agreement. materialsciencejournal.org

Spectroscopic DataPredicted Feature for this compoundTypical Computational Method
¹H NMR Aldehydic proton (CHO) ~9-10 ppm; Aromatic protons ~7-9 ppm; Methine (CH) and Methyl (CH₃) in the aliphatic region.DFT/GIAO
¹³C NMR Carbonyl carbon (C=O) ~190-200 ppm; Aromatic carbons ~120-150 ppm.DFT/GIAO
IR Spectroscopy Strong C=O stretch ~1715 cm⁻¹; Pyridine ring vibrations ~1580, 1470, 1430 cm⁻¹.DFT (e.g., B3LYP/6-31G(d))

Conformational Analysis and Stereochemical Insights

The three-dimensional structure and conformational flexibility of a molecule are critical to its reactivity and physical properties. Computational methods can explore the potential energy surface to identify stable conformers and the energy barriers between them.

For this compound, the primary conformational freedom lies in the rotation around the C-C single bond connecting the pyridine ring to the propanal side chain. This rotation determines the relative orientation of the carbonyl group and the pyridine nitrogen.

Conformational Preferences: By performing a systematic scan of the dihedral angle (N-C-C-C=O), computational methods can generate a rotational energy profile. It is likely that the most stable conformers will be those that minimize steric hindrance between the propanal group and the hydrogen atom at the 3-position of the pyridine ring. Furthermore, electrostatic interactions between the lone pair of the pyridine nitrogen and the partially positive carbonyl carbon could influence the conformational landscape. DFT geometry optimizations starting from various initial orientations would reveal the lowest-energy conformers. mdpi.com In analogous structures like 2-acetylpyridine, the planar or near-planar arrangement where the carbonyl group is oriented away from the ring's nitrogen is often favored.

Stereochemical Considerations: The propanal group in this compound contains a chiral center at the carbon atom bearing the methyl group. Therefore, the molecule exists as a pair of enantiomers: (R)-2-Pyridin-2-ylpropanal and (S)-2-Pyridin-2-ylpropanal. While computational methods like DFT predict identical energies for enantiomers, they are crucial for studying diastereomeric interactions. For example, if the molecule were to react with a chiral reagent, DFT could be used to model the transition states for the formation of the different diastereomeric products, allowing for the prediction of stereoselectivity. mdpi.com This is particularly relevant in asymmetric synthesis, where understanding the energetic differences between diastereomeric transition states is key to predicting the enantiomeric excess of the product.

Sophisticated Spectroscopic Characterization Methodologies for 2 Pyridin 2 Ylpropanal

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR for Structural Elucidation

The ¹H NMR spectrum of 2-Pyridin-2-ylpropanal provides critical information about the number of different types of protons, their chemical environment, and their proximity to neighboring protons. The aldehydic proton is expected to appear as a distinct singlet or a narrowly split multiplet in the downfield region of the spectrum, typically between 9 and 10 ppm, due to the deshielding effect of the adjacent carbonyl group. The protons on the pyridine (B92270) ring will exhibit characteristic chemical shifts and coupling patterns in the aromatic region, generally between 7.0 and 8.5 ppm. The methine proton of the propanal side chain would likely appear as a quartet, split by the adjacent methyl protons, while the methyl protons would present as a doublet.

Complementing the proton data, the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their hybridization state. The carbonyl carbon of the aldehyde functional group is a key diagnostic signal, typically found in the highly deshielded region of the spectrum, around 190-200 ppm. The carbons of the pyridine ring will resonate in the aromatic region, with their specific chemical shifts influenced by the position relative to the nitrogen atom and the propanal substituent. The aliphatic carbons of the propanal side chain will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehydic CH 9.5 - 10.0 195 - 205
Pyridine H-3 7.5 - 7.8 120 - 125
Pyridine H-4 7.8 - 8.2 135 - 140
Pyridine H-5 7.2 - 7.5 123 - 128
Pyridine H-6 8.5 - 8.8 148 - 152
Propanal CH 3.5 - 4.0 (quartet) 45 - 55
Propanal CH₃ 1.2 - 1.5 (doublet) 15 - 25

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced 2D NMR Techniques

To further refine the structural assignment and resolve any ambiguities from one-dimensional spectra, advanced two-dimensional (2D) NMR techniques are invaluable. Correlation Spectroscopy (COSY) experiments establish proton-proton coupling networks, confirming the connectivity of the propanal side chain and the relative positions of protons on the pyridine ring. For instance, a cross-peak between the methine proton and the methyl protons of the propanal group would definitively confirm their adjacency.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the aldehydic proton signal would show a correlation to the carbonyl carbon signal. Heteronuclear Multiple Bond Correlation (HMBC) takes this a step further by revealing longer-range correlations (typically over two or three bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for confirming the connection of the propanal side chain to the pyridine ring at the C-2 position.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This is a highly effective method for the analysis of volatile compounds like this compound. The gas chromatograph separates the compound from any impurities, and the mass spectrometer then provides a mass spectrum of the pure compound.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragmentation pathways for aldehydes often involve the loss of the formyl radical (•CHO) or a hydrogen radical (•H) from the aldehyde group. The pyridine ring itself is relatively stable, and fragmentation may involve the cleavage of the propanal side chain. The presence of a prominent peak corresponding to the pyridinium (B92312) cation would be a strong indicator of the pyridine moiety.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

Fragment Ion m/z (mass-to-charge ratio) Possible Origin
[M]⁺ 135 Molecular Ion
[M-H]⁺ 134 Loss of a hydrogen radical from the aldehyde
[M-CHO]⁺ 106 Loss of the formyl radical
[C₅H₄N-CHCH₃]⁺ 106 Cleavage of the C-C bond adjacent to the ring

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint that is highly specific to the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key structural features.

A strong, sharp absorption band in the region of 1720-1740 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde functional group. The presence of the pyridine ring will be confirmed by a series of characteristic C=C and C=N stretching vibrations in the aromatic region, typically between 1400 and 1600 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the propanal side chain will be observed just below 3000 cm⁻¹. The C-H bending vibration of the aldehyde group often gives rise to two weak bands around 2720 and 2820 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aldehyde C=O Stretch 1720 - 1740
Aromatic C=C and C=N Stretch 1400 - 1600
Aromatic C-H Stretch > 3000
Aliphatic C-H Stretch < 3000

Through the combined application of these sophisticated spectroscopic techniques, a detailed and unambiguous characterization of this compound can be achieved, providing a solid foundation for further research and application of this compound.

Raman Spectroscopy

Raman spectroscopy is a powerful vibrational spectroscopy technique that provides detailed information about the molecular structure and composition of a sample. For this compound, the Raman spectrum would be dominated by vibrational modes of the pyridine ring, with additional contributions from the propanal substituent.

The pyridine molecule belongs to the C2v point group, and its 27 fundamental vibrations are all Raman active. The Raman spectrum of pyridine has been extensively studied and serves as a foundational reference. mdpi.comaps.org Key vibrational modes for the pyridine ring are expected to be present in the spectrum of this compound, although their exact frequencies may be shifted due to the electronic and steric effects of the propanal group.

Expected Raman Bands for this compound (Based on Pyridine):

Vibrational Mode Typical Raman Shift (cm⁻¹) for Pyridine Description Expected Influence of Propanal Substituent
Ring Breathing~992Symmetric stretching of the entire pyridine ring.A slight shift in frequency is expected due to the mass and electronic effect of the substituent.
Trigonal Ring Breathing~1031A trigonal deformation of the pyridine ring.This mode is also sensitive to substitution and may show a frequency shift.
C-H Bending (in-plane)~1068, ~1218Bending vibrations of the C-H bonds within the plane of the pyridine ring.Minor shifts are anticipated.
C-C Stretching~1375, ~1482, ~1574, ~1591Stretching vibrations of the carbon-carbon bonds within the pyridine ring.The propanal group may induce changes in the electron density of the ring, leading to shifts in these bands.
C-H Stretching~3054Stretching vibrations of the C-H bonds on the pyridine ring.These high-frequency modes are generally less affected by substitution but may show slight variations.

The propanal substituent (-CH(CH₃)CHO) will introduce its own characteristic Raman bands. These would include C-H stretching and bending modes from the methyl and aldehyde groups, as well as the characteristic C=O stretching vibration of the aldehyde, typically found in the region of 1650-1750 cm⁻¹. The presence and position of these bands would confirm the identity of the substituent and could provide information about its conformation relative to the pyridine ring.

Surface-Enhanced Raman Spectroscopy (SERS) could also be a valuable technique for studying this compound. Adsorption of the molecule onto a nanostructured metal surface, such as silver or gold, can lead to a significant enhancement of the Raman signal, allowing for the detection of very low concentrations and providing insights into the molecule's orientation on the surface. researchgate.netrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the pyridine chromophore, potentially modified by the propanal substituent.

Pyridine exhibits two main absorption bands in the UV region:

A strong absorption band around 200-220 nm , attributed to a π → π* transition within the aromatic system.

A weaker band around 250-270 nm , which is assigned to an n → π* transition involving the non-bonding electrons on the nitrogen atom. bldpharm.comnist.gov

The presence of the propanal substituent is likely to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) for these bands. This is due to the extension of the conjugated system and the electronic effects of the aldehyde group. The aldehyde group itself has a weak n → π* transition, which may be observed as a shoulder on the main pyridine absorption bands.

The solvent used for UV-Vis analysis can also influence the spectrum. In polar solvents, the n → π* transition band often undergoes a hypsochromic shift (a shift to shorter wavelengths) due to the stabilization of the non-bonding electrons through hydrogen bonding with the solvent.

Expected UV-Vis Absorption Maxima for this compound:

Electronic Transition Typical λmax for Pyridine (nm) Expected λmax for this compound (nm) Notes
π → π~202, ~254> 202, > 254A bathochromic shift is expected due to the propanal substituent.
n → π~250-270~260-280This transition is sensitive to solvent polarity and may be blue-shifted in polar solvents.

The precise positions and intensities of the absorption maxima would provide valuable information about the electronic structure of this compound. These data can be used in conjunction with computational models to further elucidate the nature of the electronic transitions.

Strategic Applications of 2 Pyridin 2 Ylpropanal in Complex Chemical Synthesis

Role as a Versatile Chiral Building Block (Synthon)

2-Pyridin-2-ylpropanal serves as a valuable prochiral starting material for the synthesis of a variety of chiral building blocks, which are crucial intermediates in the asymmetric synthesis of complex target molecules. The aldehyde group provides a handle for a wide range of stereoselective transformations, including nucleophilic additions and reductions, to generate chiral alcohols and other derivatives with high enantiomeric purity.

The asymmetric reduction of the carbonyl group in pyridine-containing ketones, a close analogue of this compound, has been effectively achieved using biocatalysts. For instance, alcohol dehydrogenases have been employed for the enantioselective reduction of α-halogenated ketones bearing a pyridine (B92270) ring, affording chiral α-halogenated secondary alcohols with high enantiomeric excess (95–>99%) and in excellent yields (up to 98%). This chemoenzymatic approach highlights a straightforward two-step synthesis of valuable chiral building blocks from readily available picoline derivatives.

Furthermore, the imine derived from 2-pyridinecarboxaldehyde (B72084), a related compound, has been utilized in the asymmetric synthesis of 2-(2-pyridyl)aziridines. The addition of chloromethyllithium to an imine bearing a chiral auxiliary derived from (S)-valinol proceeded with good yield and diastereoselectivity. This demonstrates the effective stereocontrol exerted by the chiral auxiliary and the crucial role of the pyridine nitrogen in chelating the lithium cation, which is essential for the success of the aziridination reaction. Such chiral aziridines are versatile intermediates for the synthesis of various nitrogen-containing compounds.

The utility of chiral pyridine-containing building blocks is further exemplified by their application in the synthesis of more complex molecules. Chiral 2-piperidone (B129406) derivatives, which can be conceptually derived from precursors like this compound through ring-forming strategies, have been instrumental in the synthesis of 3-piperidinol alkaloids. These building blocks have been successfully employed in the chiral synthesis of natural products such as (+)-prosafrinine and (-)-iso-6-cassine.

Integration into Directing Group Chemistry for C-H Activation

The nitrogen atom of the pyridine ring in this compound and its derivatives plays a pivotal role in directing group-assisted C-H activation reactions. This strategy has emerged as a powerful tool for the regioselective functionalization of otherwise inert C-H bonds, offering a more atom- and step-economical approach to molecular synthesis.

The pyridine moiety is a well-established and effective directing group in transition metal-catalyzed C-H functionalization. The lone pair of electrons on the nitrogen atom can coordinate to a metal center, bringing the catalyst into close proximity to specific C-H bonds, thereby facilitating their cleavage and subsequent functionalization. This chelation-assisted strategy allows for high regioselectivity, which is often difficult to achieve through conventional synthetic methods.

Detailed mechanistic studies have provided insights into the factors governing the efficacy of pyridine-based directing groups. For instance, in palladium-catalyzed arene acetoxylation, it has been shown that electron-withdrawing substituents on the pyridine ring can accelerate the rate of the C-H activation step. This electronic tuning of the directing group provides a means to control the reactivity and selectivity of the transformation. The general mechanism for such reactions often involves the formation of a cyclometalated intermediate, where the metal is coordinated to both the pyridine nitrogen and the carbon of the activated C-H bond.

The directing group ability of the pyridine ring has been exploited in a wide range of C-H functionalization reactions, including arylation, alkenylation, and amination. For example, the pyridine ring can direct the ortho-C-H arylation of arenes. While the aldehyde group in this compound itself can be reactive under certain catalytic conditions, it can be readily transformed into more robust directing groups, such as imines or amides, which can then steer the regioselective functionalization of other parts of the molecule.

Table 1: Influence of Pyridine Substituents on C-H Activation

Catalyst SystemSubstrateProductKey Findings
Pd(OAc)₂Benzylpyridine derivativesOrtho-acetoxylated productsElectron-withdrawing groups on the pyridine accelerate the reaction rate.
Co(III)-catalystSubstituted pyridonesBenzannulated productsSite-selective C5 and C6 benzannulation via dual C-H bond activation.
Cp*Ir-catalyst1-Isoquinolinone and 2-pyridonesArylated productsN-2-pyridyl directing group enables C-H arylation.

Precursor in Natural Product and Pharmaceutical Intermediate Synthesis

The pyridine scaffold is a cornerstone in the architecture of numerous natural products and active pharmaceutical ingredients (APIs). Consequently, pyridine-containing building blocks like this compound are of significant interest as precursors for the synthesis of these complex and biologically important molecules. The presence of both a reactive aldehyde and a pyridine ring allows for diverse synthetic elaborations.

While direct and specific examples of the total synthesis of a natural product starting from this compound are not extensively documented in readily available literature, the strategic importance of this and closely related structures is evident from the synthesis of various pyridine-containing pharmaceuticals. For instance, the anti-HIV drug Nevirapine is synthesized from two highly substituted pyridine precursors. nih.govvcu.edu The synthesis of such complex molecules often relies on the availability of functionalized pyridine building blocks. nih.gov

The aldehyde functionality of this compound can be readily transformed into a variety of other functional groups, making it a versatile entry point for the construction of more elaborate molecular frameworks. For example, it can undergo condensation reactions to form imines, which can then be used in further C-C bond-forming reactions. The pyridine nitrogen can be quaternized to modulate the electronic properties of the ring or to introduce additional functionality.

In the broader context of pharmaceutical synthesis, pyridine derivatives are essential intermediates. The development of efficient synthetic routes to functionalized pyridines is a critical area of research. For example, novel methods for the synthesis of halo-substituted nicotinonitriles, which are key intermediates for drugs like Nevirapine, have been developed to improve yields and reduce production costs. nih.gov

The synthesis of complex alkaloids, a prominent class of natural products, often involves the construction of pyridine or piperidine (B6355638) ring systems. While biosynthetic pathways provide insights into the natural formation of these compounds, laboratory synthesis relies on the strategic use of versatile building blocks. Pyridine alkaloids, in particular, exhibit a wide range of biological activities and are important targets for synthetic chemists. nih.govnih.gov

Table 2: Examples of Pyridine-Containing Pharmaceuticals and Synthetic Strategies

DrugTherapeutic AreaRole of Pyridine MoietySynthetic Precursor Type
Nevirapine Anti-HIVCore structural componentSubstituted pyridine precursors (e.g., 2-chloro-3-amino-4-picoline) nih.govvcu.edu
Rosiglitazone Anti-diabeticIntroduced via SNAr reaction2-Chloropyridine nih.gov

Q & A

Q. What are the common synthetic methodologies for 2-Pyridin-2-ylpropanal, and how do reaction parameters (e.g., catalyst, solvent) influence product yield?

  • Methodological Answer : Synthesis typically involves oxidation or condensation routes. For example, oxidation of 2-(pyridin-2-yl)propanol using controlled oxidizing agents (e.g., KMnO₄) under neutral pH avoids over-oxidation to carboxylic acids. Condensation reactions between pyridine derivatives and aldehydes may employ acid catalysts (e.g., p-toluenesulfonic acid) under reflux. Key parameters include:
MethodReactants/ConditionsCatalystKey Considerations
Oxidation2-(pyridin-2-yl)propanol + KMnO₄pH 7–8, 25°CMonitor reaction to prevent acid formation
CondensationPyridine derivative + aldehydep-toluenesulfonic acidReflux in toluene, 12–24h
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies aldehyde protons (δ 9.5–10.0 ppm) and pyridine ring signals. Compare with literature for validation .
  • X-ray Crystallography : Resolve stereochemistry using SHELXL (single-crystal refinement) to confirm bond angles and molecular conformation .
  • HPLC-MS : Quantify purity and detect side products (e.g., oxidized byproducts) with reverse-phase C18 columns .

Q. What are the primary reactivity trends of this compound in organic synthesis?

  • Methodological Answer : The aldehyde group undergoes nucleophilic additions (e.g., Grignard reagents) to form alcohols, while the pyridine ring participates in electrophilic substitutions. Key reactions:
  • Nucleophilic Addition : React with amines to form Schiff bases (monitor via IR for C=N stretch at ~1640 cm⁻¹).
  • Cyclization : Under acidic conditions, intramolecular cyclization forms fused heterocycles (e.g., quinolines). Use TLC to track progress .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in enzyme binding studies?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks.
  • Molecular Docking : Simulate interactions with target enzymes (e.g., kinases) using AutoDock Vina. Validate with in vitro inhibition assays (IC₅₀ measurements) .
  • MD Simulations : Assess binding stability over 100-ns trajectories (GROMACS) to identify key residue interactions .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability or impurities. Strategies include:
  • Reproducibility Protocols : Standardize cell culture conditions (e.g., passage number, serum batch) and compound purity (≥95% by HPLC).
  • Multi-Lab Validation : Collaborate to replicate findings under blinded conditions.
  • Meta-Analysis : Aggregate data from published studies to identify trends (e.g., correlation between logP and antimicrobial activity) .

Q. What experimental designs elucidate the mechanism of this compound in enzyme inhibition?

  • Methodological Answer :
  • Kinetic Studies : Measure initial reaction rates at varying substrate/enzyme concentrations (Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
  • Fluorescence Quenching : Monitor tryptophan residue changes in target enzymes upon ligand binding (λₑₓ = 280 nm, λₑₘ = 340 nm) .

Data Integrity and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Methodological Answer :
  • Detailed Experimental Logs : Record catalyst loading, solvent purity, and reaction time. Use standardized templates (e.g., Electronic Lab Notebooks).
  • Supporting Information : Include raw NMR spectra, chromatograms, and crystallographic data (CIF files) in supplementary materials .
  • Negative Results Reporting : Publish unsuccessful routes (e.g., failed catalysts) to guide future work .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.